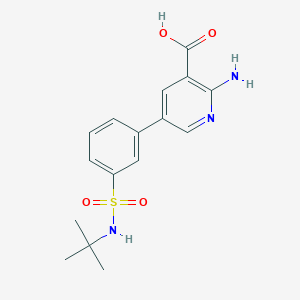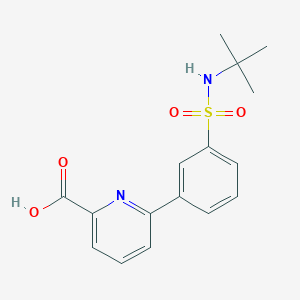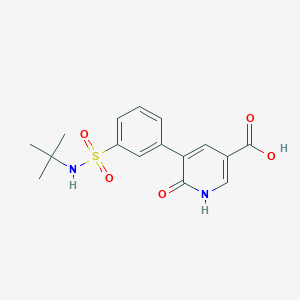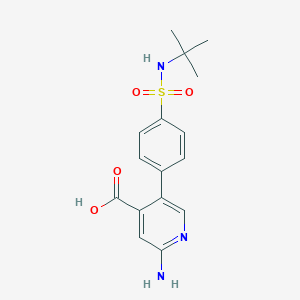
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-t-Butylsulfamoylphenyl)nicotinic acid (5-BTBPA) is an organic compound belonging to the family of nicotinic acids. It is an important intermediate used in the synthesis of a variety of pharmaceuticals and other compounds. The compound has been studied for its potential applications in the fields of medicinal chemistry, drug delivery, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been studied for its potential applications in the fields of medicinal chemistry, drug delivery, biochemistry, and physiology. In medicinal chemistry, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents, anti-tumor agents, and anti-viral agents. In drug delivery, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% can be used as a carrier molecule to deliver drugs to target cells. In biochemistry, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been studied for its potential to modulate enzyme activity and regulate gene expression. In physiology, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been studied for its potential to modulate the activity of neurotransmitters, hormones, and other signaling molecules.
Mecanismo De Acción
The exact mechanism of action of 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed to act as an agonist at nicotinic acid receptors, which are found in the brain, heart, and other organs. It is thought to modulate the activity of neurotransmitters, hormones, and other signaling molecules, which can have a variety of effects on the body.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In the brain, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate the activity of neurotransmitters and hormones, which can have an effect on mood, behavior, and cognition. In the heart, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate the activity of calcium channels, which can have an effect on cardiac function. In the liver, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate the activity of enzymes involved in drug metabolism, which can have an effect on the efficacy of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solution. It is also relatively non-toxic, which makes it safe to use in laboratory experiments. However, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% also has some limitations. It is not very soluble in organic solvents, which can make it difficult to purify. It is also not very stable in the presence of light or heat, which can limit its use in certain types of experiments.
Direcciones Futuras
The potential future directions for 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine and drug delivery. Additionally, further research into the synthesis of 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% and its isomers may lead to more efficient and cost-effective methods of production. Finally, further research into the safety and toxicity of 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% may lead to its use in more applications.
Métodos De Síntesis
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 4-t-butylsulfamoylphenol with nicotinic acid in aqueous solution. This reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction produces a mixture of 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% and its isomers, which can then be separated by column chromatography.
Propiedades
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)14-6-4-11(5-7-14)12-8-13(15(19)20)10-17-9-12/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJJGFBXBQXWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


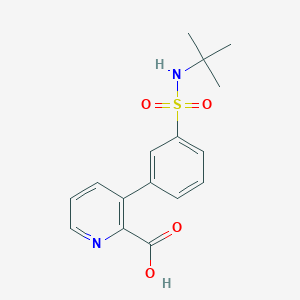
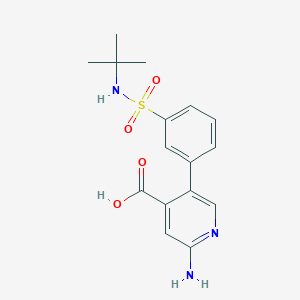
![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)

